

Assessing the Specificity of CGI-1746 in Kinase Assays: A Comparative Guide

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Compound of Interest

Compound Name: CGI-1746

Cat. No.: B1684438

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Bruton's tyrosine kinase (BTK) inhibitor **CGI-1746** with other alternatives, supported by experimental data. Understanding the specificity of a kinase inhibitor is paramount for predicting its efficacy and potential off-target effects.

CGI-1746 is a potent and highly selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor (BCR) signaling pathway.^{[1][2][3]} Its high specificity suggests a potentially favorable safety profile compared to less selective inhibitors. This guide will delve into the quantitative data on its kinase specificity and compare it with other notable BTK inhibitors: ibrutinib, acalabrutinib, spebrutinib (CC-292), and fenebrutinib (GDC-0853).

Kinase Specificity Profile: A Quantitative Comparison

The following table summarizes the kinase selectivity of **CGI-1746** and its alternatives based on data from KINOMEScan and other kinase profiling assays. The data highlights the on-target potency (IC₅₀ for BTK) and the off-target profile, often measured by the number of other kinases significantly inhibited at a 1 μ M concentration.

| Inhibitor | BTK IC50 (nM) | Number of Off-Target Kinases Inhibited (>65% at 1 μ M) | Key Off-Targets and Other Notes |
|-------------------------|-----------------------------------|--|---|
| CGI-1746 | 1.9[1][2][3] | Not specified, but noted to be highly selective with ~1,000-fold selectivity over Tec and Src family kinases.[1][2] In a UBI Kinase Profiler of 205 kinases, no other kinase was inhibited at 1 μ M. | Has a known off-target effect on the 26S proteasome.[4] |
| Ibrutinib | ~1.5 - 5.1 | High (9.4% of kinome) [5][6] | Inhibits other TEC family kinases (e.g., TEC, ITK, BMX) and EGFR family kinases. [7][8] |
| Acalabrutinib | ~5.1 | Low (1.5% of kinome) [5][6] | Shows minimal off-target activity and is more selective than ibrutinib.[5][8][9][10] |
| Spebrutinib (CC-292) | 0.5[11] | Moderate (8.3% of kinome)[5][6] | Developed to have a more selective profile than first-generation inhibitors.[12] |
| Fenebrutinib (GDC-0853) | Not specified in provided results | Not specified in provided results, but described as highly selective. | A non-covalent inhibitor, which may offer a different off-target profile.[13][14][15][16] |

Experimental Protocols

The assessment of kinase inhibitor specificity is predominantly carried out using large-scale kinase screening platforms. A widely used method is the KINOMEScan™ competition binding assay.

Principle: This assay quantitatively measures the binding of a test compound to a large panel of human kinases. It is an active site-directed competition binding assay. A lower amount of kinase detected bound to the immobilized ligand indicates stronger binding of the test inhibitor.

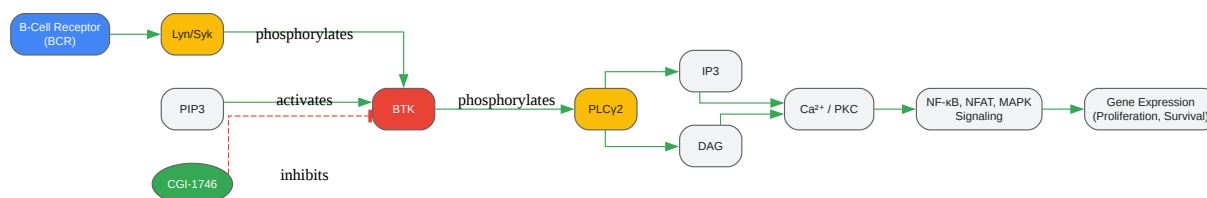
Methodology:

- **Preparation of Components:**
 - A library of human kinases, each tagged with a unique DNA identifier, is utilized.
 - An immobilized ligand that binds to the active site of the kinases is prepared on a solid support (e.g., beads).
 - The test compound (e.g., **CGI-1746**) is prepared at a specific concentration (commonly 1 μ M for single-point screening).
- **Competition Binding:**
 - The DNA-tagged kinase, the immobilized ligand, and the test compound are incubated together to allow for binding equilibrium to be reached.
 - If the test compound binds to the active site of the kinase, it will compete with the immobilized ligand, reducing the amount of kinase that can bind to the solid support.
- **Quantification:**
 - Unbound components are washed away.
 - The amount of kinase bound to the solid support is quantified by measuring the amount of its corresponding DNA tag using quantitative PCR (qPCR).
- **Data Analysis:**

- The results are expressed as a percentage of the control (vehicle-treated) binding. A lower percentage indicates a higher degree of inhibition by the test compound.
- "Hits" are typically defined as kinases for which the binding is inhibited by more than a certain threshold (e.g., >65% or >90%) at the tested compound concentration.

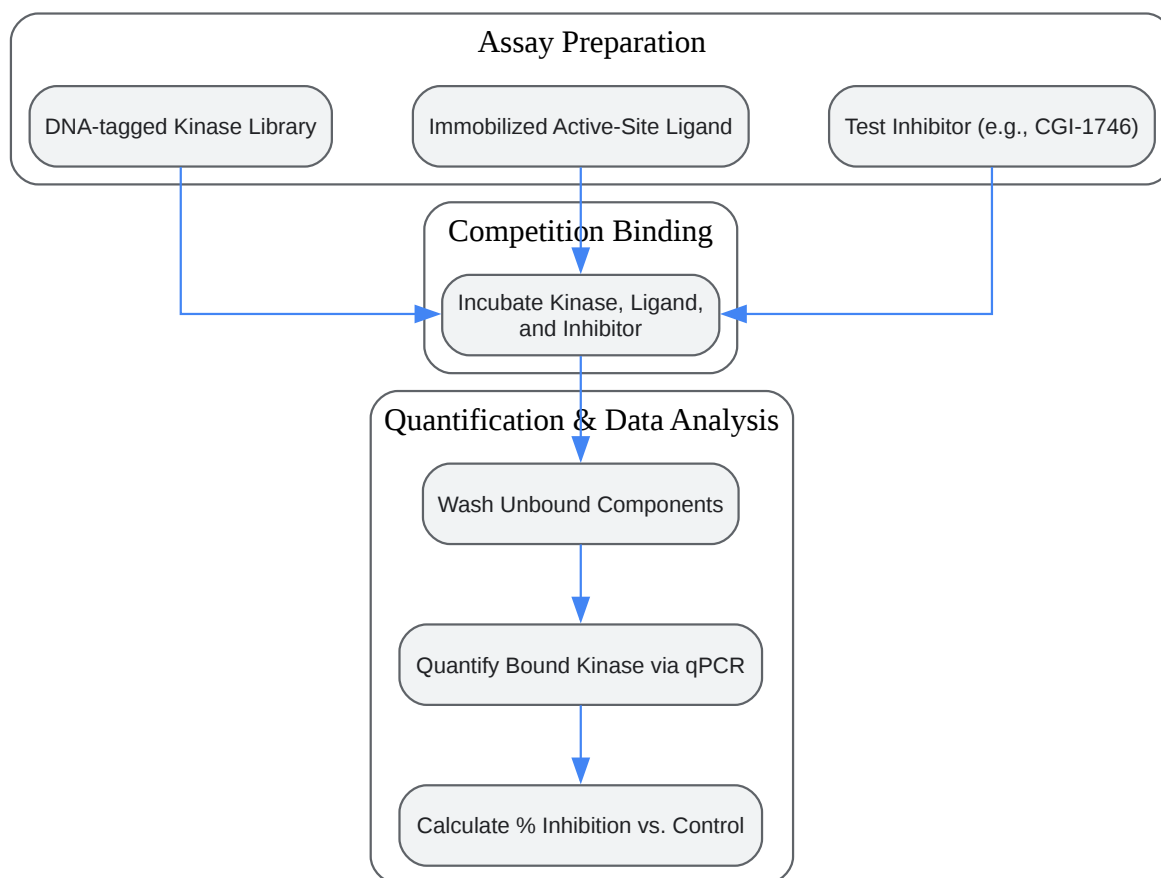
Visualizing Key Concepts

To better illustrate the context and methodologies described, the following diagrams have been generated.



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Caption: Simplified Bruton's tyrosine kinase (BTK) signaling pathway.



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